2-Bromoacridine-9(10H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoacridine-9(10H)-thione is a heterocyclic compound derived from acridine. Acridine derivatives are known for their broad range of applications in pharmaceuticals, materials science, and biological research. The unique structure of this compound, which includes a bromine atom and a thione group, makes it a compound of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromoacridine with sulfur sources under specific conditions to form the thione derivative .
Industrial Production Methods: Industrial production of 2-Bromoacridine-9(10H)-thione may involve large-scale bromination and thionation processes, utilizing eco-friendly solvents and recyclable catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoacridine-9(10H)-thione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of corresponding amines or thiols.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted acridine derivatives .
Scientific Research Applications
2-Bromoacridine-9(10H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an intercalating agent in DNA, affecting biological processes.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, fluorescent materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Bromoacridine-9(10H)-thione involves its interaction with biological molecules. It can intercalate into DNA, disrupting the helical structure and affecting processes such as replication and transcription. This intercalation is facilitated by the planar structure of the acridine core and the presence of the bromine atom .
Comparison with Similar Compounds
- 2-Bromoacridine-9(10H)-one
- 2-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene]
- Acriflavine and Proflavine
Comparison: 2-Bromoacridine-9(10H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. While other acridine derivatives may also intercalate into DNA, the thione group in this compound provides additional sites for chemical modification and interaction with biological targets .
Properties
CAS No. |
10352-11-1 |
---|---|
Molecular Formula |
C13H8BrNS |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
2-bromo-10H-acridine-9-thione |
InChI |
InChI=1S/C13H8BrNS/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) |
InChI Key |
YGSIFJJGHQWJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.